N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-18-21-22-19(25-18)14-7-9-15(10-8-14)20-17(23)12-24-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYMHOPVNMQJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
The compound belongs to the oxadiazole class of organic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.
Synthesis Methods:
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Coupling Reaction: The oxadiazole derivative is coupled with a substituted acetamide in the presence of a base like triethylamine to yield the final product.
Chemical Properties:
The compound's molecular formula is , with a molecular weight of approximately 344.38 g/mol. Its structure includes an oxadiazole ring which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:
- Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes involved in inflammatory processes and microbial infections.
- Cell Signaling Modulation: It can influence cell signaling pathways by interacting with PPARα/δ, affecting lipid metabolism and energy homeostasis.
3.2 Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- In vitro Studies: Various derivatives have been tested against bacterial strains, showing promising results in inhibiting growth at low concentrations (IC50 values often below 10 µg/mL) .
3.3 Anticancer Potential
Research indicates that compounds with oxadiazole moieties possess anticancer activity:
- Cell Line Studies: In vitro assays on cancer cell lines have revealed that this compound can induce apoptosis and inhibit proliferation in certain cancer types . For example, a related compound was found to have an IC50 value of 4.0 µM against HIV-related transcription without significant cytotoxicity .
Case Study 1: Anticancer Activity
A study focused on the structural activity relationship (SAR) of oxadiazole derivatives indicated that modifications in the phenyl ring significantly enhance cytotoxicity against cancer cells. The presence of electron-donating groups was found to improve activity against various cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited superior activity compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .
5. Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | <10 µg/mL |
| Related Oxadiazole Derivative | Structure | HIV Inhibitor | 4.0 µM |
6. Conclusion
This compound exhibits promising biological activities through various mechanisms including enzyme inhibition and modulation of cellular pathways. Its potential as an antimicrobial and anticancer agent warrants further investigation to fully elucidate its therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been investigated for its potential anticancer properties. Studies indicate that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Mechanism of Action:
The compound may exert its effects by:
- Inhibiting key enzymes involved in cancer cell metabolism.
- Inducing apoptosis in malignant cells.
Case Studies:
Research has demonstrated that derivatives of this compound show promising results against various cancer cell lines, including breast and lung cancer models.
Antimicrobial Properties
Bacterial Activity:
Research indicates that oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Escherichia coli | Moderate |
| This compound | Staphylococcus aureus | Good |
Fungal Activity:
The compound has also shown antifungal properties against various Candida species, making it a candidate for further development as an antifungal agent.
Enzyme Inhibition
Acetylcholinesterase Inhibition:
Some studies suggest that this compound can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.
Agricultural Applications
Pesticidal Activity:
Recent research has explored the use of oxadiazole derivatives in agriculture as potential pesticides. The unique structure allows for interaction with biological targets in pests, leading to increased mortality rates in harmful insects while being less toxic to beneficial species.
Industrial Applications
Material Science:
Due to its unique chemical properties, this compound can be used in developing new materials with specific thermal and mechanical properties. Its incorporation into polymers could enhance material performance in various applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications in 1,3,4-Oxadiazole Derivatives
Compound A belongs to a class of acetamide-linked 1,3,4-oxadiazoles, which are often modified at the oxadiazole ring or the acetamide side chain to optimize bioactivity. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Side Chain Diversity: The 3-methylphenoxy group in Compound A contrasts with the sulfanyl (CDD-934506) or paracetamol-like () moieties, suggesting divergent target affinities.
Anti-Inflammatory Potential
- Compound III () : Demonstrated COX-2 inhibition (IC₅₀ = 0.8 μM), attributed to the paracetamol-like scaffold and fluorophenyl-triazole substitution .
- N-{4-[5-Sulfanyl-1,3,4-oxadiazol-2-yl]phenyl}acetamide () : Reduced PTZ-induced neuroinflammation in rodents by 60% at 10 mg/kg, linked to sulfanyl-mediated antioxidant effects .
- Inference for Compound A: The ethyl group may confer stability, while the 3-methylphenoxy chain could modulate COX-2 affinity, though empirical validation is needed.
Antimicrobial and Hemolytic Activity
- 2-[[5-Alkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-morpholinylphenyl]acetamides () : Exhibited MIC values of 4–16 μg/mL against S. aureus and E. coli, with low hemolytic activity (HC₅₀ > 200 μg/mL) .
Cytotoxicity
- N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide () : Showed IC₅₀ = 2.1 μM against MCF-7 cells, highlighting thiadiazole-acetamide hybrids as cytotoxic agents .
Preparation Methods
Hydrazide Formation
4-Aminobenzoic acid is esterified using ethanol and sulfuric acid to form ethyl 4-aminobenzoate. Subsequent reaction with hydrazine hydrate yields 4-aminobenzohydrazide. This intermediate is critical for oxadiazole ring formation.
Reaction conditions :
-
Ethanol reflux (78°C), 6–8 hours.
-
Hydrazine hydrate in ethanol, stirred at 60°C for 12 hours.
Cyclization to Oxadiazole
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium to form 5-ethyl-1,3,4-oxadiazole-2-thiol. Ethylation is achieved using ethyl bromide in the presence of potassium carbonate.
Key parameters :
-
CS₂ concentration: 1.2 equivalents.
-
Reaction temperature: 0–5°C during CS₂ addition, then room temperature for 24 hours.
-
Ethylation: 1.5 equivalents ethyl bromide, 12-hour reflux in acetone.
Functionalization of the Phenyl Group
The oxadiazole-bearing aniline is acylated to introduce the acetamide group. This step requires careful control to avoid over-acylation or side reactions.
Acetylation Reaction
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline reacts with 2-bromo-1-(3-methylphenoxy)acetamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base.
Procedure :
-
Dissolve 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline (1.0 equiv) in anhydrous DMF.
-
Add NaH (1.2 equiv) at 0°C under nitrogen atmosphere.
-
Introduce 2-bromo-1-(3-methylphenoxy)acetamide (1.1 equiv) dropwise.
Yield optimization :
-
Excess bromoacetamide (1.1–1.3 equiv) improves yield to 78–82%.
-
Higher temperatures (>40°C) lead to decomposition.
Industrial-Scale Production Considerations
Industrial methods prioritize cost efficiency and scalability. Key modifications include:
Catalytic Enhancements
Purification Techniques
| Method | Conditions | Purity (%) |
|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate (7:3) | 95–97 |
| Recrystallization | Ethanol/water (4:1) | 98.5 |
Comparative Analysis of Synthetic Routes
A comparison of academic and industrial approaches reveals trade-offs between yield, purity, and scalability:
| Parameter | Academic Protocol | Industrial Protocol |
|---|---|---|
| Oxadiazole cyclization time | 24 hours | 18 hours (with TBAB) |
| Overall yield | 65–70% | 82–85% |
| Solvent consumption | High (non-recycled DMF) | Low (recycled DMF) |
| Cost per gram | $12–15 | $4–6 |
Characterization and Quality Control
Structural validation employs advanced spectroscopic techniques:
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98.5%.
Challenges and Mitigation Strategies
Common Synthesis Issues
-
Low cyclization yields : Additives like p-toluenesulfonic acid (pTSA) improve hydrazide conversion by 15–20%.
-
Bromoacetamide hydrolysis : Strict anhydrous conditions and molecular sieves prevent degradation.
| Hazard | Precaution |
|---|---|
| CS₂ toxicity | Closed-system reactors with scrubbers |
| NaH reactivity | Schlenk line handling under inert gas |
| DMF exposure | Automated dispensing systems |
Q & A
Q. How should researchers address low aqueous solubility during formulation studies?
- Strategies :
- Prodrug Design : Introduce phosphate esters or glycoside moieties to enhance hydrophilicity .
- Nanoparticle Encapsulation : Use PLGA or liposomes (size <200 nm, PDI <0.2) for sustained release .
- Co-solvents : Ethanol/Cremophor EL mixtures (1:1 v/v) improve solubility without precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
